Methyl 1-methyl-2-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14O3 It is a cyclic ester, specifically a methyl ester of a substituted cyclohexanone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-oxocyclohexane-1-carboxylate
- Ethyl 1-methyl-2-oxocyclohexane-1-carboxylate
- Methyl 2-oxo-1-cycloheptanecarboxylate
Comparison: Methyl 1-methyl-2-oxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature can influence its reactivity and interactions compared to similar compounds. For example, the presence of the methyl group at the 1-position may affect the compound’s steric and electronic properties, leading to differences in reaction outcomes and applications .
Properties
IUPAC Name |
methyl 1-methyl-2-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(8(11)12-2)6-4-3-5-7(9)10/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOWMIBAOJEFIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-91-6 |
Source
|
Record name | NSC408037 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.